15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine
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Overview
Description
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine is a complex organic compound known for its unique structure and properties. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains multiple aromatic rings, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves intricate organic reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors like benzo[a]phenanthrene and acridine derivatives under specific conditions to form the desired compound.
Catalytic Methods: Employing catalysts such as palladium or platinum to facilitate the formation of the compound.
Industrial Production: Large-scale production may involve optimized reaction conditions, including temperature control, pressure adjustments, and the use of industrial-grade reagents.
Chemical Reactions Analysis
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Participates in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Major Products: The reactions typically yield products like hydroxylated, halogenated, or alkylated derivatives.
Scientific Research Applications
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine has diverse applications in scientific research:
Chemistry: Used as a model compound to study PAHs and their reactivity.
Biology: Investigated for its interactions with biological molecules, including DNA and proteins.
Medicine: Explored for potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine involves:
Molecular Targets: Interacts with cellular components like DNA, leading to potential mutagenic or therapeutic effects.
Comparison with Similar Compounds
15-Methylbenzo[a]phenanthro[1,10,9-jkl]acridine can be compared with other PAHs and acridine derivatives:
Benzo[a]pyrene: Similar in structure but differs in its biological activity and toxicity.
Acridine Orange: A well-known dye with distinct applications in cell biology.
Phenanthrene: Shares structural similarities but has different chemical properties and uses.
Conclusion
This compound is a multifaceted compound with significant importance in various scientific domains. Its unique structure and reactivity make it a valuable subject for research and industrial applications.
Properties
CAS No. |
52856-40-3 |
---|---|
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-methyl-12-azaheptacyclo[14.10.2.02,11.03,8.013,27.020,28.021,26]octacosa-1,3(8),4,6,9,11,13(27),14,16(28),17,19,21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-9-10-17-11-13-23-26(22(17)15-16)27-21-7-3-2-6-19(21)20-8-4-5-18-12-14-24(29-23)28(27)25(18)20/h2-15H,1H3 |
InChI Key |
FLRGSYBAECTMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=NC4=C5C6=C(C=CC=C6C7=CC=CC=C7C5=C32)C=C4 |
Origin of Product |
United States |
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